Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
Description
Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 3-chloropyridin-2-yl substituent. This compound belongs to a class of pyridine-containing β-keto esters, which are pivotal intermediates in medicinal chemistry for synthesizing heterocyclic scaffolds. The chlorine atom at the 3-position of the pyridine ring and the oxopropanoate moiety contribute to its electronic and steric properties, influencing its reactivity in condensation and cyclization reactions.
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3 |
InChI Key |
KQRVMAUEKYWLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine vs. Phenyl Derivatives
- Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (): Replacing the pyridine ring with a phenyl group reduces electronegativity, altering electronic distribution. This phenyl derivative is utilized in synthesizing imidazo[1,2-a]pyridine-based constitutive androstane receptor (CAR) agonists, demonstrating the role of β-keto esters in bioactive molecule synthesis .
- Such derivatives are precursors for pyrazolo[1,5-a]pyrimidinones, highlighting their utility in heterocyclic chemistry .
Positional Isomerism in Pyridine Derivatives
- Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (): Chlorine at the 6-position on pyridine alters steric hindrance and electronic effects compared to the 3-chloro-2-pyridinyl analog. This positional change may influence regioselectivity in subsequent reactions .
- Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (): A nitro group at the 4-position on pyridine increases electrophilicity, enabling participation in nucleophilic aromatic substitution. Synthesized in 50% yield via t-BuOK-mediated condensation, this derivative underscores the impact of electron-withdrawing groups on reactivity .
Functional Group Modifications
Amino vs. Chloro Substituents
- This modification highlights the pharmacological versatility of pyridine-based β-keto esters .
- Ethyl 3-(4-aminophenyl)-3-oxopropanoate (): The amino group on phenyl facilitates reduction reactions (e.g., nitro to amine), enabling downstream functionalization for drug discovery .
Pharmacological and Industrial Relevance
- Anticancer Agents: Aminopyridine derivatives () demonstrate apoptosis-inducing activity via AIMP2-DX2 inhibition, though the target compound’s bioactivity remains unexplored .
- Antitubercular Applications: Triazolopyrimidinones derived from β-keto esters (e.g., ) highlight their role in developing anti-infective agents .
- Material Science: Derivatives like ethyl 2-(1,3-dithiolan-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanoate () are used in organic electronics, showcasing diverse applications beyond pharmacology .
Biological Activity
Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 227.64 g/mol
- Functional Groups : Contains a chlorinated pyridine ring, an ethyl ester group, and a ketone functional group.
The compound's structure allows for various interactions with biological targets, enhancing its utility in medicinal chemistry.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting strong anti-fibrotic properties. These effects may be linked to its ability to modulate signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Interaction : The compound interacts with specific proteins and enzymes, providing insights into its biochemical effects. Its binding affinity to biological targets indicates potential therapeutic applications.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Cancer Cell Line Research : In experiments involving human breast cancer cell lines (MCF-7), this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.
Comparative Analysis
A comparative analysis was conducted between this compound and structurally similar compounds to assess differences in biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Inhibits collagen expression; enzyme interaction |
| Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate | Low | Moderate | Primarily enzyme interaction |
| Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate | Low | Low | Minimal interaction with biological targets |
This table illustrates that this compound exhibits superior antimicrobial and anticancer properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
